An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3-isopropylpiperazine
An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3-isopropylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-3-isopropylpiperazine is a substituted piperazine derivative. The piperazine core, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a versatile scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1][2] These derivatives are explored for their diverse pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[1] The addition of a benzyl group at the N1 position and an isopropyl group at the C3 position creates a chiral center, resulting in (R) and (S) enantiomers. This guide provides a comprehensive overview of the known chemical properties, synthesis, and analysis of 1-Benzyl-3-isopropylpiperazine, intended for use in research and drug development.
Table 1: General and Physicochemical Properties of 1-Benzyl-3-isopropylpiperazine
| Property | Value | Notes |
| IUPAC Name | (3S)-1-benzyl-3-propan-2-ylpiperazine | For the (S)-enantiomer.[3] |
| Synonyms | (S)-1-Benzyl-3-isopropylpiperazine | |
| Molecular Formula | C₁₄H₂₂N₂ | [4] |
| Molecular Weight | 218.34 g/mol | [4] |
| CAS Number | 324748-62-1 ((S)-form) | |
| Not specified ((R)-form) | A product is available.[4] | |
| 851014-13-6 (unspecified stereochemistry) | ||
| Boiling Point | 310℃ | |
| Density | 0.974 g/cm³ | |
| Flash Point | 113℃ | |
| pKa | 9.19 ± 0.40 | Predicted value. |
| Storage Temperature | 2-8°C, protect from light | |
| Purity | >95% | As available from commercial suppliers.[4] |
Synthesis and Experimental Protocols
The synthesis of monosubstituted piperazines like 1-Benzyl-3-isopropylpiperazine can be challenging due to the potential for di-substitution. Common strategies involve the use of protecting groups or controlling reaction stoichiometry.[5] A general and effective method is the direct N-alkylation of a pre-formed piperazine ring.
Experimental Protocol: General Synthesis of 1-Substituted Piperazines
This protocol is adapted from established methods for the synthesis of N-benzylpiperazines.[6]
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Reaction Setup : In a 250 mL Erlenmeyer flask, dissolve 0.125 moles of 3-isopropylpiperazine in 50 mL of absolute ethanol. The synthesis of the starting material, 3-isopropylpiperazine, is a prerequisite.
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Addition of Reagents : Warm the solution to approximately 65°C. In a separate step, prepare a solution by dissolving 0.125 moles of piperazine dihydrochloride monohydrate in the reaction mixture to act as a buffer and prevent di-substitution.
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Alkylation : While maintaining the temperature at 65°C, add 0.125 moles of recently distilled benzyl chloride dropwise over 5 minutes with vigorous stirring. The formation of a white precipitate (piperazine dihydrochloride) may be observed almost immediately.
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Reaction Completion : Continue stirring the mixture at 65°C for an additional 25-30 minutes.
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Isolation of Dihydrochloride Salt : Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation of the unreacted piperazine dihydrochloride. Collect the crystals by suction filtration and wash them with ice-cold absolute ethanol.
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Product Precipitation : To the combined filtrate, add an equal volume of absolute ethanol saturated with dry hydrogen chloride (HCl) gas at 0°C. This will precipitate the desired 1-Benzyl-3-isopropylpiperazine as its dihydrochloride salt.
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Purification : Collect the precipitated product by suction filtration, wash with dry benzene, and dry.
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Liberation of Free Base : To obtain the free base, dissolve the dihydrochloride salt in water, make the solution alkaline (pH > 12) with 5N sodium hydroxide, and extract the product multiple times with an organic solvent such as chloroform or ethyl acetate.
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Final Purification : Dry the combined organic extracts over anhydrous sodium sulfate, remove the solvent under reduced pressure, and distill the resulting oil under vacuum to yield pure 1-Benzyl-3-isopropylpiperazine.
Analytical and Spectroscopic Characterization
The characterization of 1-Benzyl-3-isopropylpiperazine relies on standard analytical techniques to confirm its structure and purity. While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be inferred from related structures.
Analytical Methodologies
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Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a primary technique for the identification and quantification of piperazine derivatives, often used in forensic and toxicological analysis. The method involves separating the compound from a mixture using a gas chromatograph and identifying it based on its mass spectrum.[7]
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Liquid Chromatography-Mass Spectrometry (LC-MS) : For less volatile or thermally labile samples, LC-MS provides a robust alternative for detection and confirmation.[7]
Expected Spectroscopic Data
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¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ protons, and complex multiplets for the piperazine ring and isopropyl group protons.
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¹³C NMR : The carbon NMR spectrum would display signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the piperazine and isopropyl groups.
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Infrared (IR) Spectroscopy : The IR spectrum should feature C-H stretching vibrations for both aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-N stretching vibrations characteristic of the piperazine structure.
Biological Activity and Context
Substituted piperazines are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[8] The parent compound, 1-benzylpiperazine (BZP), is known for its stimulant and psychoactive properties, acting as a serotonergic agonist.[9]
The biological effects of piperazine derivatives are highly dependent on the nature and position of the substituents on the piperazine ring. Modifications can significantly alter a compound's interaction with biological targets, leading to a spectrum of activities including anti-depressant, anti-inflammatory, anti-cancer, and anti-psychotic effects.[2][10] The introduction of the isopropyl group at the 3-position of 1-benzylpiperazine likely modulates its pharmacokinetic and pharmacodynamic properties compared to BZP, potentially altering its receptor binding affinity and metabolic stability. Further research is required to elucidate the specific biological signaling pathways affected by this particular derivative.
Safety and Handling
Safety data for 1-Benzyl-3-isopropylpiperazine is not extensively documented. However, based on safety data sheets (SDS) for structurally related compounds like 1-Benzylpiperazine and other piperazine derivatives, appropriate precautions should be taken.
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Hazard Statements : Related compounds are often classified as causing severe skin burns and eye damage. They may also be toxic if swallowed and harmful to aquatic life.
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Precautionary Statements :
-
Prevention : Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
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Response :
-
IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.
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IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up or in an area accessible only to qualified or authorized persons. Recommended storage is typically between 2-8°C.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. (S)-1-Benzyl-3-isopropylpiperazine dihydrochloride | C14H24Cl2N2 | CID 177700324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-1-Benzyl-3-isopropyl-piperazine - Anichem [anichemllc.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spectrabase.com [spectrabase.com]
- 8. Substituted piperazine - Wikipedia [en.wikipedia.org]
- 9. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
